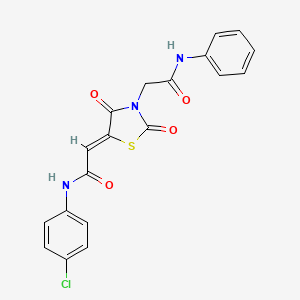

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZMHOXFOJNQKZ-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Thiazolidinone Core: The initial step involves the cyclization of a thiourea derivative with a haloketone to form the thiazolidinone ring.

Acylation: The thiazolidinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

Substitution Reaction: The final step involves the substitution of the hydrogen atom on the nitrogen of the thiazolidinone ring with a 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential antimicrobial properties, showing activity against various bacterial and fungal strains.

Medicine

In medicinal research, it is explored for its anti-inflammatory and anticancer activities. The compound’s ability to inhibit certain enzymes or pathways makes it a candidate for drug development.

Industry

Industrially, it could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the thiazolidinedione (TZD) scaffold but differ in substituents, influencing their physicochemical properties and bioactivity. Key comparisons are outlined below:

Structural Modifications and Electronic Effects

Bioactivity Comparisons

Biological Activity

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is a thiazolidinedione derivative that has garnered attention for its potential therapeutic applications. Thiazolidinediones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential clinical applications.

Synthesis

The synthesis of thiazolidinedione derivatives typically involves the condensation of thiazolidinone precursors with various aldehydes or ketones. In the case of this compound, the synthetic pathway includes the formation of the thiazolidinedione core followed by functionalization at the nitrogen and carbon positions to enhance biological activity.

Anticancer Activity

Research has shown that thiazolidinedione derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. The compound has been evaluated against multiple cancer types, including lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231), showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Thiazolidinediones are known to possess activity against various pathogens, including bacteria and fungi. In vitro studies have shown that derivatives similar to this compound can effectively inhibit bacterial growth.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | |

| Candida albicans | 10.0 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazolidinedione core significantly influence biological activity. The presence of electron-withdrawing groups, such as the 4-chloro substituent on the phenyl ring, enhances potency against cancer cells and pathogens. Furthermore, variations in substituents at different positions lead to altered pharmacological profiles.

Case Studies

-

Anticancer Study : A study evaluated the cytotoxicity of various thiazolidinedione derivatives against human leukemia cells. The results indicated that compounds with a similar scaffold to this compound induced significant apoptosis at low concentrations.

- Findings : The compound demonstrated an IC50 value of 6 µM against leukemia cells, suggesting its potential as a therapeutic agent in cancer treatment.

- Antimicrobial Study : Another investigation focused on the antifungal activity of thiazolidinedione derivatives against phytopathogenic fungi. The compound showed effective inhibition with an EC50 value of 0.85 µg/mL against Alternaria solani.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this thiazolidinedione-acetamide hybrid, and how do reaction conditions influence stereochemical outcomes?

- Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Formation of the thiazolidinedione core using 5-(substituted-benzylidene)-2,4-thiazolidinedione derivatives (e.g., via Knoevenagel condensation) .

- Step 2 : Acetamide coupling using chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Stereochemical control is achieved by optimizing solvent polarity (e.g., toluene:water mixtures) and reaction time (5–7 hours under reflux) to favor the (Z)-configuration .

- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer :

- IR Spectroscopy : Look for C=O stretches at ~1735 cm⁻¹ (thiazolidinedione), ~1685 cm⁻¹ (acetamide), and NH stretches at ~3240 cm⁻¹ .

- NMR : Key signals include the (Z)-configured olefinic proton (δ 7.8–8.2 ppm, singlet) and the chlorophenyl aromatic protons (δ 7.3–7.6 ppm) .

- X-Ray Crystallography : Resolve ambiguities in stereochemistry (e.g., thiazolidinone ring puckering) with single-crystal data (mean C–C bond length: 1.54 Å; R factor < 0.03) .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up the reaction, and what are common pitfalls in purification?

- Answer :

- Optimization Strategies :

- Use DMF as a solvent to enhance solubility of intermediates .

- Increase equivalents of sodium azide (1.5× stoichiometry) to drive chloroacetyl displacement reactions to completion .

- Purification Challenges :

- Avoid prolonged exposure to moisture, which can hydrolyze the thiazolidinedione ring.

- For liquid intermediates, use ethyl acetate extraction (3×20 mL) and drying over Na₂SO₄ .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity, and what computational tools validate these effects?

- Answer :

- Hypoglycemic Activity : The 4-chlorophenyl group enhances π-π stacking with protein targets (e.g., PPARγ), as shown in analogs with IC₅₀ values < 10 μM . Replacements like 4-methoxyphenyl reduce activity by 40% due to steric hindrance .

- Computational Validation :

- Perform docking studies (AutoDock Vina) using PPARγ (PDB: 2PRG) to assess binding affinity.

- Calculate electrostatic potential maps (Gaussian 09) to predict sites for hydrogen bonding .

Q. How should researchers address contradictory data in biological assays (e.g., in vitro vs. in vivo efficacy)?

- Answer :

- Case Study : If in vitro assays show IC₅₀ = 5 μM (PPARγ activation) but in vivo mouse models show no hypoglycemia:

- Check bioavailability via logP calculations (target > 2.5 for membrane permeability).

- Modify the 2-oxo-2-(phenylamino)ethyl side chain to improve solubility (e.g., introduce sulfonate groups) .

- Experimental Design : Include positive controls (e.g., rosiglitazone) and validate assays using LC-MS to confirm compound stability .

Methodological Guidance

Q. What in vitro assays are recommended for initial biological screening, and how should cytotoxicity be assessed?

- Answer :

- PPARγ Transactivation Assay : Use HEK293T cells transfected with PPARγ-LBD and a luciferase reporter (EC₅₀ values < 10 μM indicate potency) .

- Cytotoxicity Screening : Employ MTT assays on HepG2 cells (IC₅₀ > 50 μM deemed non-toxic) .

Q. How can researchers troubleshoot low-resolution X-ray crystallography data for this compound?

- Answer :

- Crystal Growth : Use slow evaporation from ethanol/water (8:2) to obtain plate-like crystals.

- Data Collection : Collect at 100 K to minimize thermal motion artifacts. Aim for data-to-parameter ratios > 13.5 and R factors < 0.03 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.